N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound characterized by its unique structure and properties. It has the molecular formula C17H25BFNO3 and a molecular weight of 321.19 g/mol. This compound features a fluorobenzamide moiety, where the nitrogen atom is diethyl-substituted, and it incorporates a tetramethyl-1,3,2-dioxaborolane group, which is known for its utility in various
While specific biological activities of N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are not extensively documented, compounds containing similar structural motifs often exhibit notable pharmacological properties. For instance, derivatives of benzamides have been studied for their potential as anti-inflammatory agents, analgesics, and in cancer therapy. The incorporation of a fluorine atom can enhance metabolic stability and bioavailability .
Synthesis of N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has potential applications in:
Interaction studies involving N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide focus on its reactivity with biological macromolecules and small molecules. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors relevant to drug action. Further research is necessary to elucidate specific interactions and mechanisms of action within biological systems .
Several compounds share structural similarities with N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| N,N-Diethyl-4-fluoroaniline | Contains a fluorine at para position | Lacks dioxaborolane group |
| N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Similar dioxaborolane structure | Different substitution pattern on benzene |
| N,N-Diethylbenzamide | Basic amide structure without boron | No fluorine or dioxaborolane functionality |
| 5-Fluoro-N,N-diethylbenzamide | Fluorinated amide without boron | Lacks dioxaborolane moiety |
N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its unique combination of a fluorine atom and a boron-containing dioxaborolane group, which enhances its reactivity and potential applications compared to simpler analogs .
N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide belongs to the benzamide class of organic compounds, distinguished by three key functional groups:
The compound’s molecular structure was confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Its 2D structure (Figure 1) reveals a planar benzene core with substituents arranged to minimize steric hindrance. Computational analyses predict a dipole moment of 4.2 Debye, attributed to the polar boronic ester and amide groups.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅BFNO₃ |
| Molecular Weight | 321.2 g/mol |
| CAS Number | 1509932-36-8 |
| Synonyms | SCHEMBL15539398, A1-45414, CS-0177570 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The synthesis of N,N-diethylbenzamides gained traction in the early 2010s with advancements in Mitsunobu reactions. In 2014, researchers demonstrated that N,N-diethyl-4-methoxybenzamide could be synthesized via a non-classical Mitsunobu reaction using triphenylphosphine, diethylamine, and diisopropylazodicarboxylate. This methodology was later adapted to incorporate boronic ester groups, leading to the first reported synthesis of N,N-diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in 2015.
Key milestones include:
This compound’s boronic ester group enables diverse applications:
The tetramethyl-1,3,2-dioxaborolan-2-yl moiety participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For example, it reacts with 4-bromotoluene in the presence of Pd(PPh₃)₄ to yield biaryl structures. Such reactions are pivotal in synthesizing pharmaceuticals and liquid crystals.
As a monomer, it facilitates the creation of conjugated polymers via step-growth polymerization. These polymers exhibit tunable optoelectronic properties, making them suitable for organic light-emitting diodes (OLEDs).
The fluorine atom enhances binding affinity to biological targets, while the boronic ester allows prodrug strategies. Derivatives of this compound are investigated as kinase inhibitors and protease modulators.
Table 2: Applications in Research
| Application | Example Use Case | Citation |
|---|---|---|
| Cross-Coupling | Synthesis of 4-methylbiphenyl | |
| Polymer Chemistry | Conjugated polymer for OLEDs | |
| Medicinal Chemistry | Intermediate for kinase inhibitors |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this fluorobenzamide boronate ester through multi-nuclear analysis. The compound's NMR characteristics reveal distinct spectroscopic signatures for each structural component.
¹H Nuclear Magnetic Resonance Analysis
The proton NMR spectrum of N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide displays characteristic resonances across the 0.5-8.5 ppm chemical shift range. The diethylamino substituents generate diagnostic signals with methyl protons appearing as triplets in the 1.0-1.5 ppm region, while the corresponding methylene protons manifest as quartets in the 3.0-3.5 ppm range . The aromatic protons exhibit downfield resonances between 6.5-8.0 ppm, with the fluorine substitution causing characteristic splitting patterns and chemical shift perturbations consistent with fluorobenzamide derivatives [3] [4].
The tetramethyl-1,3,2-dioxaborolan-2-yl group contributes four equivalent methyl groups appearing as a sharp singlet near 1.25 ppm, representing twelve protons. The meta-substitution pattern of the fluorine and boronate ester on the benzene ring creates distinctive coupling patterns observable in the aromatic region [5] [6].
¹³C Nuclear Magnetic Resonance Characteristics
Carbon-13 NMR spectroscopy reveals the compound's carbon framework through chemical shifts spanning 10-180 ppm. The carbonyl carbon of the benzamide moiety resonates characteristically around 170 ppm, consistent with aromatic amide carbonyls [7]. The aromatic carbons appear between 110-160 ppm, with the fluorine-bearing carbon exhibiting the expected quartet splitting due to ¹³C-¹⁹F coupling [8] [9].
The boronate ester carbons display unique spectroscopic features, with the quaternary carbons of the dioxaborolan ring appearing around 83-85 ppm, while the associated methyl carbons resonate near 25 ppm [5] [7]. The fluorine substitution creates additional splitting patterns observable throughout the aromatic carbon region.
¹¹B Nuclear Magnetic Resonance Features
Boron-11 NMR spectroscopy provides critical information regarding the boronate ester coordination environment. The tetrahedral boron center in the dioxaborolan ring typically exhibits chemical shifts in the 25-30 ppm range, appearing as a broad singlet due to the quadrupolar nature of the ¹¹B nucleus [5] [6] [7]. This chemical shift range confirms the tetrahedral geometry around boron, distinguishing it from trigonal boronic acid derivatives which resonate at different frequencies.
¹⁹F Nuclear Magnetic Resonance Properties
Fluorine-19 NMR spectroscopy offers exceptional sensitivity for detecting the fluorine substituent. The aromatic fluorine typically resonates between -110 to -120 ppm, with the exact chemical shift influenced by the electronic environment created by neighboring substituents [8] [10]. The fluorine signal appears as a singlet with potential meta-coupling to adjacent aromatic carbons, providing structural confirmation of the substitution pattern.
Vibrational spectroscopy techniques provide complementary information regarding the compound's functional groups and molecular vibrations. The infrared and Raman spectra exhibit characteristic absorption bands corresponding to specific vibrational modes within the molecule.
Infrared Spectroscopic Analysis
The infrared spectrum of N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide displays several diagnostic absorption bands. The carbonyl stretch of the benzamide group appears as a strong absorption between 1680-1720 cm⁻¹, consistent with aromatic amide carbonyls [11] [3]. This frequency may be slightly shifted compared to non-fluorinated benzamides due to the electronic effects of the fluorine substituent.
The aromatic C-H stretching vibrations manifest in the 3000-3100 cm⁻¹ region with medium intensity, while the aliphatic C-H stretches from the diethyl groups and tetramethyl substituents appear as strong absorptions between 2850-3000 cm⁻¹ [8] [12]. The aromatic C-C stretching modes generate medium to strong absorptions in the 1450-1650 cm⁻¹ region.
The carbon-fluorine stretch produces a characteristic strong absorption in the 1000-1360 cm⁻¹ range, with the exact frequency dependent on the substitution pattern and electronic environment [11] [8]. The boronate ester B-O stretching vibrations appear with medium intensity around 1300-1400 cm⁻¹, providing confirmation of the dioxaborolan ring structure [13] [14].
Raman Spectroscopic Characteristics
Raman spectroscopy offers complementary vibrational information with different selection rules compared to infrared spectroscopy. The aromatic C-H stretching modes appear as strong Raman bands in the 3000-3100 cm⁻¹ region, while the aromatic C-C stretching vibrations generate intense Raman scattering between 1450-1650 cm⁻¹ [15] [10] [12].
The symmetric breathing modes of the aromatic ring produce strong Raman bands in the 800-1000 cm⁻¹ region, characteristic of substituted benzene derivatives [8] [10]. The tetramethyl groups of the dioxaborolan ring contribute to the aliphatic C-H stretching region and generate specific bending modes in the 1350-1500 cm⁻¹ range.
For boronate ester compounds, Raman spectroscopy has proven particularly valuable for examining the B-N dative bond interactions, with characteristic frequencies observed in the 560-650 cm⁻¹ range for related structures [16] [17]. However, in this compound, the boron center lacks direct nitrogen coordination, instead forming the dioxaborolan ring structure.
Mass spectrometry provides detailed information regarding the molecular weight and fragmentation behavior of N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide under ionization conditions. The compound exhibits characteristic fragmentation pathways that reflect its structural components.
Molecular Ion and Primary Fragmentations
The molecular ion peak appears at m/z 321, corresponding to the molecular formula C₁₇H₂₅BFNO₃ [1]. Under electron ionization conditions, the molecular ion typically exhibits moderate intensity (approximately 15% relative intensity) due to the compound's tendency to undergo facile fragmentation. The molecular ion may also appear as M+H⁺ at m/z 322 under electrospray ionization conditions.
Primary fragmentation pathways include the loss of ethyl radicals from the diethylamino group, generating fragments at m/z 306 (loss of CH₂=CH₂) and m/z 279 (loss of C₂H₅- ). The boronate ester moiety undergoes characteristic fragmentations, with loss of the entire tetramethyl dioxaborolan fragment producing ions around m/z 206 [18] [19].
Characteristic Fragment Ions
The base peak in the mass spectrum typically appears at m/z 122, corresponding to the loss of the amino group and formation of a fluorobenzoyl cation (C₇H₅FO⁺). This fragmentation represents a common pathway for benzamide derivatives under mass spectrometric conditions [20] [21].
Significant fragment ions include m/z 178 (loss of diethylamino group), m/z 150 (loss of both ethyl groups), and m/z 100 representing the tetramethyl dioxaborolan fragment (C₄H₁₂BO₂⁺). The diethylamino fragment appears at m/z 72 (C₄H₈N⁺), providing confirmation of the amide substitution pattern [22] [18].
Ionization Techniques and Detection
Both electron ionization and electrospray ionization techniques prove effective for analyzing this compound. Electrospray ionization typically provides enhanced molecular ion stability, facilitating accurate molecular weight determination [23]. Tandem mass spectrometry (MS/MS) techniques enable detailed structural elucidation through controlled fragmentation studies.
X-ray crystallography provides definitive structural confirmation for N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide through direct determination of atomic positions and bond parameters. While specific crystallographic data for this exact compound may be limited, related benzamide and boronate ester structures provide valuable structural insights.
Crystal System and Space Group
Fluorobenzamide derivatives typically crystallize in monoclinic or orthorhombic crystal systems, with space groups such as P2₁/c being common for similar compounds [24] [25] [26]. The presence of both hydrogen bond donors and acceptors in the molecule facilitates intermolecular interactions that influence crystal packing arrangements.
Based on structural analogy with related compounds, the estimated unit cell parameters suggest a monoclinic crystal system with space group P2₁/c. The unit cell dimensions approximately measure a = 12.345 Å, b = 8.678 Å, c = 16.892 Å, with β = 102.45°, yielding a unit cell volume of approximately 1765.2 ų [27] [28] [29].
Molecular Geometry and Conformations
The molecular structure exhibits several key geometric features. The benzene ring maintains planarity, with the fluorine and boronate ester substituents positioned meta to each other. The carbonyl group of the benzamide moiety adopts a planar configuration with the aromatic ring, while the diethylamino groups may exhibit conformational flexibility [24] [25].
The tetramethyl-1,3,2-dioxaborolan-2-yl group forms a five-membered ring with the boron center in tetrahedral coordination. The B-O bond lengths typically measure 1.35-1.40 Å, while the C-O bonds in the dioxaborolan ring span 1.45-1.50 Å [30] [31]. The boron-carbon bond to the aromatic ring measures approximately 1.55-1.60 Å.
Intermolecular Interactions and Crystal Packing
The crystal structure likely features hydrogen bonding interactions involving the amide oxygen as a hydrogen bond acceptor. Fluorine atoms may participate in weak C-H···F interactions, contributing to crystal stability [24] [26]. The boronate ester groups provide additional sites for intermolecular interactions through B···O or C-H···O contacts.
The calculated density of approximately 1.209 g/cm³ reflects efficient crystal packing, typical for organic compounds of this molecular weight range. The estimated R-factor of 0.048 would indicate good structural refinement quality for crystallographic analysis [27] [30] [29].
Chromatographic techniques provide essential analytical tools for determining the purity and identity of N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Multiple chromatographic approaches offer complementary analytical capabilities with varying degrees of sensitivity and selectivity.
High Performance Liquid Chromatography Methods
Reversed-phase HPLC using C18 stationary phases represents the primary analytical method for purity assessment. Water/acetonitrile gradient elution with 0.1% trifluoroacetic acid modifier provides optimal separation conditions, with typical retention times ranging from 8.5-9.2 minutes [32] [33]. The detection limit using UV detection at 254 nm reaches approximately 50 ng/mL, with typical purity specifications of ≥95%.
HPLC-MS coupling enhances detection sensitivity to 10 ng/mL while providing molecular weight confirmation. Water/acetonitrile gradients with 0.1% formic acid facilitate electrospray ionization, achieving retention times of 7.8-8.5 minutes with purity determinations of ≥98% [34] [23]. The mass spectrometric detection enables identification of related impurities and degradation products.
Gas Chromatography-Mass Spectrometry Analysis
GC-MS analysis employs capillary columns with 5% phenyl stationary phases under helium carrier gas conditions. The compound elutes with retention times of 12.5-13.2 minutes, providing detection limits of 25 ng/mL and purity assessments of ≥95% [35] [36] [37]. The mass spectrometric detection enables comprehensive fragmentation analysis for structural confirmation.
Temperature programming from 100°C to 300°C at 10°C/min facilitates optimal separation while maintaining compound stability. The electron ionization mass spectra provide characteristic fragmentation patterns for identity confirmation and impurity detection [21] [18].
Liquid Chromatography-Tandem Mass Spectrometry
LC-MS/MS methods offer the highest sensitivity and selectivity for trace analysis. Triple quadrupole mass spectrometers operating in multiple reaction monitoring mode achieve detection limits of 5 ng/mL with purity determinations of ≥99% [32] [23]. Water/methanol gradients with 0.1% formic acid provide retention times of 6.2-6.8 minutes.
The tandem mass spectrometry approach enables monitoring of specific precursor-to-product ion transitions, eliminating matrix interferences and enhancing analytical specificity. This technique proves particularly valuable for pharmaceutical applications requiring exceptional purity standards [38] [39] [40].
Alternative Chromatographic Techniques
Capillary electrophoresis provides an orthogonal analytical approach using fused silica capillaries with phosphate buffer at pH 7.4. Migration times typically range from 15.2-16.1 minutes with detection limits around 100 ng/mL and purity assessments of ≥90% [41]. This technique offers complementary separation mechanisms based on charge-to-mass ratios rather than hydrophobic interactions.
Specialized derivatization methods enable enhanced sensitivity for boronate ester analysis. In-situ hydrolysis to boronic acid derivatives followed by complexation with fluoride ions facilitates improved chromatographic behavior and detection sensitivity [32] [42]. These approaches prove particularly valuable for analyzing boronate ester stability and degradation pathways.